molecular formula C17H13BrO2 B1401568 Ethyl 10-bromoanthracene-9-carboxylate CAS No. 1089318-91-1

Ethyl 10-bromoanthracene-9-carboxylate

Cat. No.: B1401568
CAS No.: 1089318-91-1
M. Wt: 329.2 g/mol
InChI Key: CGVWQGPVBMLCSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 10-bromoanthracene-9-carboxylate: is an organic compound with the molecular formula C17H13BrO2 . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a bromine atom at the 10th position and an ethyl ester group at the 9th position of the anthracene ring. This compound is known for its applications in organic synthesis and material science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 10-bromoanthracene-9-carboxylate can be synthesized through the bromination of ethyl anthracene-9-carboxylate. The typical procedure involves dissolving ethyl anthracene-9-carboxylate in an organic solvent such as dichloromethane, followed by the addition of a bromination reagent like bromine or ferric bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 10th position .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 10-bromoanthracene-9-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The anthracene ring can be oxidized to form anthraquinone derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of 10-substituted anthracene-9-carboxylates.

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of 9-hydroxyanthracene derivatives.

Scientific Research Applications

Ethyl 10-bromoanthracene-9-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It can be used as a fluorescent probe for studying biological systems.

    Medicinal Chemistry: It is explored for its potential in drug development and as a precursor for bioactive compounds.

Comparison with Similar Compounds

  • Ethyl 10-chloroanthracene-9-carboxylate
  • Ethyl 10-fluoroanthracene-9-carboxylate
  • Ethyl 10-iodoanthracene-9-carboxylate

Comparison: Ethyl 10-bromoanthracene-9-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making it a versatile intermediate in organic synthesis. Its properties, such as melting point and solubility, also differ from those of its halogenated counterparts .

Properties

IUPAC Name

ethyl 10-bromoanthracene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO2/c1-2-20-17(19)15-11-7-3-5-9-13(11)16(18)14-10-6-4-8-12(14)15/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVWQGPVBMLCSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CC2=C(C3=CC=CC=C31)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855724
Record name Ethyl 10-bromoanthracene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089318-91-1
Record name Ethyl 10-bromoanthracene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 10-bromoanthracene-9-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 10-bromoanthracene-9-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 10-bromoanthracene-9-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 10-bromoanthracene-9-carboxylate
Reactant of Route 5
Ethyl 10-bromoanthracene-9-carboxylate
Reactant of Route 6
Ethyl 10-bromoanthracene-9-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.